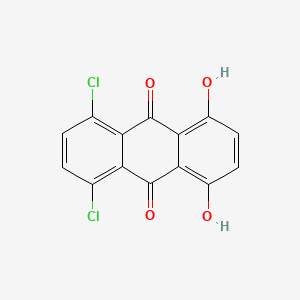

1,4-Dichloro-5,8-dihydroxyanthraquinone

Descripción

1,4-Dichloro-5,8-dihydroxyanthraquinone (C₁₄H₆Cl₂O₄) is a halogenated anthraquinone derivative characterized by chloro substituents at positions 1 and 4 and hydroxyl groups at positions 5 and 6. This compound has gained attention in materials science, particularly as a precursor for synthesizing conductive polymers like PANQ (polyanthraquinone-quinizarin copolymer), which exhibits exceptional electrochemical performance in lithium- and potassium-ion batteries . Its IR spectrum reveals distinct O–H stretching (3066 cm⁻¹) and C–Cl stretching (772 cm⁻¹) bands, while its insolubility in common solvents underscores its polymeric utility .

Structure

2D Structure

Propiedades

IUPAC Name |

1,4-dichloro-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHLXACDLXEVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182564 | |

| Record name | 1,4-Dichloro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2832-30-6 | |

| Record name | 1,4-Dichloro-5,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2832-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-5,8-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloro-5,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLORO-5,8-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW181544YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthesis from Quinizarin by Chlorination

- Starting Material: Quinizarin (1,4-dihydroxyanthraquinone)

- Process: Selective chlorination at positions 5 and 8 of quinizarin

- Reagents: Chlorinating agents such as chlorine gas or other chlorinating reagents under controlled conditions

- Conditions: Typically carried out in acidic media or solvents that favor selective substitution without affecting hydroxyl groups

- Outcome: Formation of 1,4-dichloro-5,8-dihydroxyanthraquinone with chlorine atoms introduced at the 5 and 8 positions while retaining hydroxyl groups at 1 and 4 positions

This method is straightforward and relies on the regioselectivity of chlorination on quinizarin. It is widely used due to the availability of quinizarin and the relative ease of chlorination reactions.

Synthesis from 3,6-Dichlorophthalic Anhydride via Anthraquinone Nucleus Construction

- Starting Material: 3,6-Dichlorophthalic anhydride

- Process: Construction of the anthraquinone nucleus by condensation with phenolic compounds, followed by hydrolysis to yield the dihydroxy groups

- Key Reagents:

- 3,6-Dichlorophthalic anhydride (provides the dichlorinated precursor)

- 4-Chlorophenol or related phenols for condensation

- Acidic or basic hydrolysis agents to convert chlorides to hydroxyl groups at desired positions

- Reaction Type: Condensation followed by hydrolysis and chlorination steps

- Advantages: Allows control over substitution pattern by using appropriately substituted phthalic anhydrides

- Limitations: Multi-step process requiring careful control of reaction conditions to avoid over-chlorination or side reactions

This method builds the anthraquinone core with chlorine substituents already in place, followed by functional group transformations to achieve the final dihydroxy derivative.

Patent-Described Method Using Oleum and Chlorination Agents

- Reference: European Patent EP0038777B1 describes a process for preparing hydroxy or chloro derivatives of quinizarin bisubstituted at positions 5 and 8

- Procedure:

- Reaction of phthalic anhydride derivatives with chlorinating agents in the presence of oleum (fuming sulfuric acid)

- Temperature control is critical, typically maintained within a specific range to favor selective substitution

- Subsequent hydrolysis to generate hydroxyl groups at the 1 and 4 positions while maintaining chlorines at 5 and 8

- Significance: This process allows for selective introduction of chlorine atoms and hydroxyl groups in a one-pot or stepwise manner

- Outcome: High-purity this compound suitable for industrial applications

This patented method emphasizes the use of strong acidic media and chlorinating conditions to achieve the desired substitution pattern with good yield and purity.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination of Quinizarin | Quinizarin (1,4-dihydroxyanthraquinone) | Chlorine gas or chlorinating agents; acidic media | Simple, direct chlorination; commercially accessible starting material | Requires careful control to avoid over-chlorination |

| Anthraquinone Nucleus Construction | 3,6-Dichlorophthalic anhydride | Condensation with chlorophenols; hydrolysis | Control over substitution; versatile | Multi-step; more complex synthesis |

| Oleum-mediated Chlorination (Patent) | Phthalic anhydride derivatives | Oleum, chlorinating agents; temperature control | High selectivity; industrial scalability | Requires handling of corrosive reagents |

Detailed Research Findings and Data

- Melting Point: 275-278 °C (literature value)

- Molecular Formula: C14H6Cl2O4

- Molecular Weight: 309.1 g/mol

- Solubility: Very low water solubility (~11.8 μg/L at 20 °C), indicating the need for organic solvents during synthesis and purification

- Chemical Stability: Stable under normal conditions but reactive towards oxidation, reduction, and substitution reactions due to the anthraquinone core and chlorine substituents.

Notes on Reaction Mechanisms and Selectivity

- Chlorination preferentially occurs at the 5 and 8 positions due to electronic and steric factors inherent in the anthraquinone ring system.

- Hydroxyl groups at positions 1 and 4 are less reactive towards chlorination under controlled conditions, preserving these functional groups.

- Use of oleum or fuming sulfuric acid facilitates electrophilic substitution reactions by activating the aromatic ring and stabilizing intermediates.

- Hydrolysis steps convert any intermediate chlorides or esters to hydroxyl groups, completing the synthesis.

Análisis De Reacciones Químicas

1,4-Dichloro-5,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,4-Dichloro-5,8-dihydroxyanthraquinone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mecanismo De Acción

The mechanism of action of 1,4-Dichloro-5,8-dihydroxyanthraquinone involves its interaction with cellular components. It can disrupt bacterial cell membranes, inhibit critical enzymes, and alter DNA conformation, leading to its antibacterial effects . In cancer research, it is studied for its ability to induce apoptosis in cancer cells through various molecular pathways .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Anthraquinone Derivatives

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Formula |

|---|---|---|---|

| 1,4-Dichloro-5,8-dihydroxyanthraquinone | Cl (1,4); OH (5,8) | Chloro, hydroxyl | C₁₄H₆Cl₂O₄ |

| 1,4-Dichloro-5,8-difluoroanthraquinone | Cl (1,4); F (5,8) | Chloro, fluoro | C₁₄H₄Cl₂F₂O₂ |

| 5,8-Diamino-1,4-dihydroxyanthraquinone | NH₂ (5,8); OH (1,4) | Amino, hydroxyl | C₁₄H₁₀N₂O₄ |

| 1,4,5,8-Tetrachloroanthraquinone | Cl (1,4,5,8) | Chloro | C₁₄H₄Cl₄O₂ |

| 1,4-Dimethoxyanthraquinone | OCH₃ (1,4) | Methoxy | C₁₆H₁₂O₄ |

| Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone) | OH (5,8); ketone (1,4) | Hydroxyl, ketone | C₁₀H₆O₄ |

Key Observations:

- Halogenation Effects : Chloro substituents (electron-withdrawing) enhance redox activity and stability in battery applications. The fluoro analog () may exhibit higher oxidative resistance but reduced solubility due to stronger C–F bonds .

- Amino vs.

- Methoxy Substitution: Methoxy groups (electron-donating) in 1,4-dimethoxyanthraquinone () diminish redox activity compared to hydroxylated analogs, limiting utility in charge storage .

Spectroscopic and Electrochemical Comparisons

Table 2: IR Spectral Signatures and Electrochemical Performance

Key Observations:

- The absence of the C–Cl band (772 cm⁻¹) in PANQ confirms successful polymerization, critical for its high cycle stability .

- Naphthazarin’s smaller conjugated system (naphthoquinone vs. anthraquinone) results in lower specific capacity (~300 mAh g⁻¹), highlighting the importance of extended π-systems for energy storage .

Actividad Biológica

1,4-Dichloro-5,8-dihydroxyanthraquinone (DCAQ) is a synthetic anthraquinone derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry and environmental science. Its biological activities include antioxidant, antibacterial, and anticancer properties, which are explored through various studies.

Chemical Structure

DCAQ is characterized by the presence of two hydroxyl groups and two chlorine substituents on the anthraquinone backbone. The chemical structure can be represented as follows:

1. Antioxidant Activity

Studies have shown that DCAQ exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The antioxidant activity of DCAQ has been evaluated using various assays, including the ABTS and DPPH assays.

- ABTS Assay Results : DCAQ demonstrated an IC50 value of 9.8 ± 0.2 μM, indicating potent scavenging activity compared to ascorbic acid.

- DPPH Assay : Similar results were observed, confirming the compound's efficacy in neutralizing free radicals.

2. Antibacterial Activity

DCAQ has been tested against several bacterial strains, revealing significant antibacterial properties.

- Minimum Inhibitory Concentration (MIC) : The MIC values for DCAQ against common pathogens such as Staphylococcus aureus and Escherichia coli were found to be 0.0625 g/mL and 0.125 g/mL, respectively.

- Mechanism of Action : The antibacterial effect is believed to arise from the disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | MIC (g/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Escherichia coli | 0.125 |

| Bacillus subtilis | 0.05 |

3. Anticancer Activity

DCAQ has shown promise in cancer research due to its ability to inhibit cancer cell proliferation.

- Cell Line Studies : In vitro studies on various cancer cell lines indicated that DCAQ effectively reduced cell viability in a dose-dependent manner.

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study 1: Neuroprotective Effects

A study conducted by Khelifi et al. investigated the neuroprotective effects of DCAQ on neuronal cells exposed to amyloid-beta (Aβ) peptide toxicity. The results indicated that pre-treatment with DCAQ significantly improved cell viability and reduced Aβ-induced oxidative stress markers.

Case Study 2: Environmental Remediation

Research demonstrated that DCAQ could be utilized in bioremediation processes to reduce chromium(VI) levels in contaminated environments. The compound facilitated the reduction of Cr(VI) through microbial interactions, enhancing its potential application in environmental cleanup efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dichloro-5,8-dihydroxyanthraquinone, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via polycondensation reactions. For example, refluxing 1,4-diaminoanthraquinone with this compound in an inert argon atmosphere produces polymers with potential electrochemical applications. Key steps include deoxygenation (via argon flushing) and purification using flash column chromatography (e.g., 40% ethyl acetate in hexanes). Yield optimization requires precise stoichiometric ratios, controlled heating (e.g., 80°C), and inert conditions to prevent side reactions .

- Data Insight : Elemental analysis of synthesized polymers (C: 69.5%, H: 3.5%, N: 5.0%) closely matches theoretical values (C: 70.9%, H: 3.0%, N: 5.9%), validating the reaction pathway .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- FTIR : Key bands include phenolic C-O bending (1313 cm⁻¹) and C-Cl stretching (772 cm⁻¹). The absence of C-Cl bands in derivatives confirms functional group conversion .

- NMR : ¹H NMR (C6D6) shows aromatic proton signals (δ 6.72 ppm for C-Cl groups and δ 6.34 ppm for C-F in analogs), while ¹³C NMR confirms aromatic and carbonyl carbons (100–160 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Ambient temperatures, away from moisture and light .

- Hazard Mitigation : Avoid environmental release (GHS H410/H400). Use fume hoods, PPE (gloves, lab coats), and spill containment kits. Dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How does this compound enhance the performance of lithium/potassium battery electrodes?

- Methodological Answer : The compound serves as a monomer in anthraquinone-quinizarin copolymers (PANQ), which exhibit high redox activity. To test performance:

Electrode Fabrication : Blend PANQ with conductive additives (e.g., carbon black) and binders (e.g., PVDF).

Electrochemical Testing : Use cyclic voltammetry (CV) to assess redox peaks (~2.5–3.0 V vs. Li+/Li) and galvanostatic cycling to measure capacity retention (>80% after 100 cycles) .

- Data Insight : PANQ’s broad ¹³C NMR signals (100–160 ppm) correlate with its conjugated aromatic structure, enabling efficient charge storage .

Q. What strategies can modify this compound for targeted biological activity?

- Methodological Answer : Functionalize via nucleophilic substitution or cross-coupling:

- Amino Derivatives : React with amines (e.g., ethylenediamine) under basic conditions (e.g., DIPEA in DMF) to replace chlorine atoms.

- Pharmacological Screening : Test derivatives for cytotoxicity (e.g., IC₅₀ in cancer cell lines) and anti-inflammatory activity (e.g., TNF-α inhibition assays) .

- Data Insight : Analogous anthraquinones (e.g., emodin) show tumor suppression via TGF-β1 pathway inhibition, suggesting potential mechanisms for derivatives .

Q. How do computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) at Cl sites using Gaussian09 with B3LYP/6-31G(d). Predict regioselectivity based on Fukui indices.

- Reaction Databases : Cross-reference with Open Reaction Database (ORD) entries to validate proposed mechanisms (e.g., SNAr vs. radical pathways) .

- Data Insight : XLogP3 values (~5.8) indicate high hydrophobicity, guiding solvent selection (e.g., DMF, DMSO) for reactions .

Data Contradictions & Validation

- Synthesis Yields : reports 40% yield for a difluoro analog, while does not specify yields for the dichloro compound. Researchers should optimize conditions (e.g., temperature, catalyst) to address variability .

- Biological Activity : While highlights emodin’s effects, direct data on this compound is limited. Cross-disciplinary studies (e.g., molecular docking) are recommended to bridge this gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.